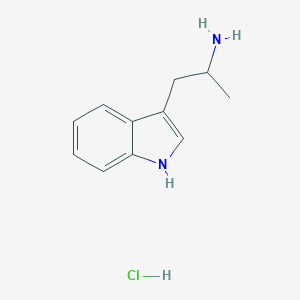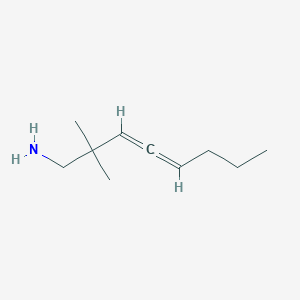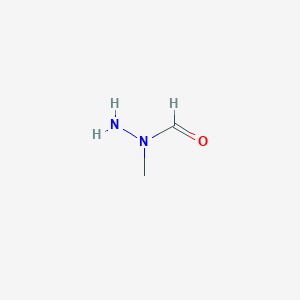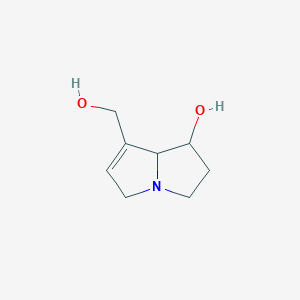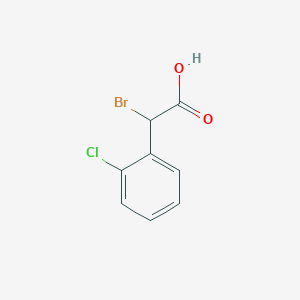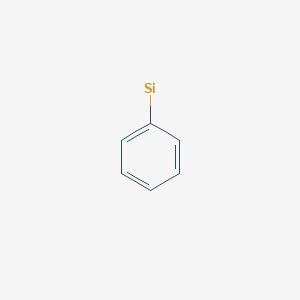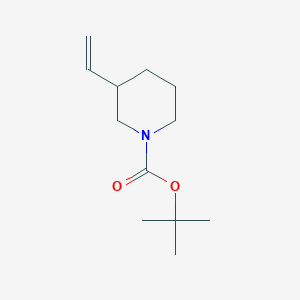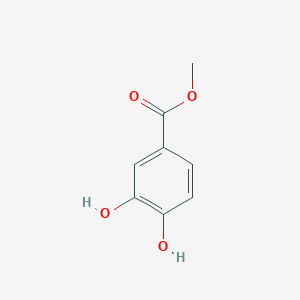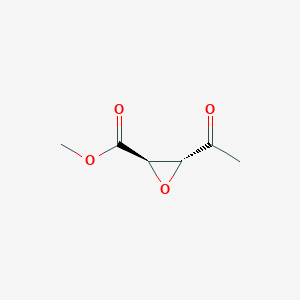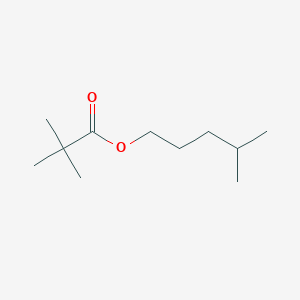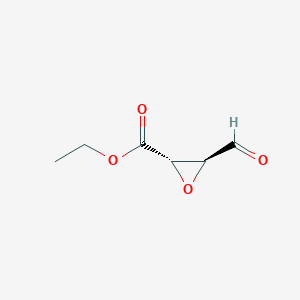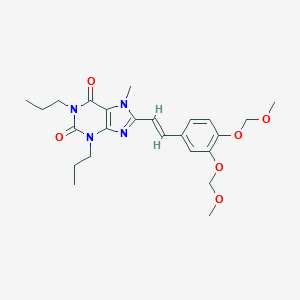
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, also known as XAC, is a xanthine derivative that has been widely used in scientific research. XAC is a potent and selective antagonist of the A2A adenosine receptor, which is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune response.
作用机制
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine exerts its pharmacological effects by selectively blocking the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system, immune cells, and cardiovascular system. By blocking the A2A adenosine receptor, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological and pharmacological effects.
生化和生理效应
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have a variety of biochemical and physiological effects, including inhibition of cAMP production, modulation of calcium signaling, and regulation of gene expression. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been shown to reduce inflammation, inhibit the proliferation of cancer cells, and improve cognitive function. In addition, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function.
实验室实验的优点和局限性
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has several advantages for lab experiments, including its high potency and selectivity for the A2A adenosine receptor, as well as its well-established synthesis method. However, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other adenosine receptor subtypes.
未来方向
There are several future directions for the research on (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, including the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the role of A2A adenosine receptor in other pathological conditions, and the exploration of the therapeutic potential of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine in various diseases. In addition, the use of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine as a tool to study the A2A adenosine receptor signaling pathway may provide valuable insights into the physiological and pharmacological effects of adenosine.
合成方法
The synthesis of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine involves several steps, including the reaction of 7-methylxanthine with 3,4-dimethoxybenzaldehyde to form 7-methyl-3,4-dimethoxy-1H-pyrazolo[4,3-d]pyrimidin-1-one, followed by the reaction with 3,4-bis(methoxymethoxy)benzaldehyde in the presence of potassium carbonate to form (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine. The synthesis method has been optimized to achieve high yield and purity of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine.
科学研究应用
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been extensively used in scientific research as a tool to investigate the role of A2A adenosine receptor in various physiological and pathological processes. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been used to study the mechanisms underlying Parkinson's disease, ischemia-reperfusion injury, and cardiovascular diseases.
属性
CAS 编号 |
155814-26-9 |
|---|---|
产品名称 |
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine |
分子式 |
C24H32N4O6 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
8-[(E)-2-[3,4-bis(methoxymethoxy)phenyl]ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O6/c1-6-12-27-22-21(23(29)28(13-7-2)24(27)30)26(3)20(25-22)11-9-17-8-10-18(33-15-31-4)19(14-17)34-16-32-5/h8-11,14H,6-7,12-13,15-16H2,1-5H3/b11-9+ |
InChI 键 |
DXBWGAGBXVYUFM-PKNBQFBNSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OCOC)OCOC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-bis(methoxymethoxy)phenyl)e thenyl)-1,3-dipropyl-7-methyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



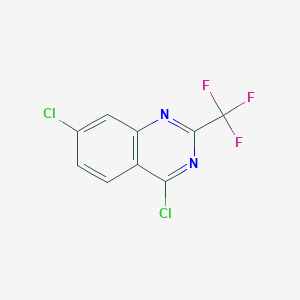
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
